molecular formula C18H12ClF2N5O B2897306 3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326868-24-9

3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Numéro de catalogue: B2897306
Numéro CAS: 1326868-24-9
Poids moléculaire: 387.77
Clé InChI: JTUAJDRPMAKXKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a bicyclic core structure fused with a triazole ring. Its molecular formula is C₁₈H₁₂ClF₂N₅O, with an average mass of 387.774 g/mol and a monoisotopic mass of 387.069844 g/mol .

Propriétés

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(3,4-difluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O/c19-13-4-2-1-3-12(13)9-26-17-16(23-24-26)18(27)25(10-22-17)8-11-5-6-14(20)15(21)7-11/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUAJDRPMAKXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)F)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a derivative of the triazolo[4,5-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations—including cytotoxicity and potential therapeutic applications—and highlights significant research findings.

Synthesis of the Compound

The synthesis of triazolo[4,5-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of appropriate azides with chlorinated benzyl derivatives under controlled conditions. The general synthetic route includes:

  • Formation of the Triazole Ring : Reacting an azide with an alkyne in the presence of a copper catalyst.
  • Pyrimidine Formation : Subsequent cyclization reactions involving carbon disulfide and other reagents to form the pyrimidine core.

Anticancer Activity

Recent studies have demonstrated that triazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties against various cancer cell lines. In particular:

  • Cytotoxicity Testing : The compound was tested against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. Results indicated that it exhibited promising cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. For instance:
    • MCF-7 Cell Line : IC50 = 3.12 µg/ml for the compound compared to IC50 = 2.90 µg/ml for doxorubicin.
    • A549 Cell Line : Similar trends were observed with significant growth inhibition noted at lower concentrations of the compound .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Studies suggest that it interferes with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence indicates that treatment leads to increased apoptotic markers in cancer cells.

Insecticidal Activity

Beyond anticancer properties, compounds within the triazolo[4,5-d]pyrimidine class have also shown insecticidal properties. For example:

  • Evaluation Against Pests : The compound demonstrated effective insecticidal activity in laboratory settings against common agricultural pests. This suggests potential applications in agrochemistry as a novel pesticide .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[4,5-d]pyrimidines is heavily influenced by their chemical structure. Key observations include:

  • Substituent Effects : The presence of halogen substituents (e.g., chlorine and fluorine) on the benzyl groups significantly enhances biological activity. For instance:
    • Fluorinated Derivatives : Compounds with fluorine substituents showed improved binding affinities in molecular docking studies .

Case Study 1: Cytotoxicity Against MCF-7 Cells

A study conducted by researchers at the National Cancer Institute reported that several triazolo[4,5-d]pyrimidine derivatives exhibited enhanced cytotoxicity against MCF-7 cells compared to traditional chemotherapy drugs. The study highlighted that compounds with specific substitutions on the pyrimidine ring produced better results .

Case Study 2: Insecticidal Efficacy

Another investigation assessed the insecticidal efficacy of similar compounds against agricultural pests. Results indicated a high mortality rate among treated insects, suggesting that these compounds could serve as effective alternatives to existing pesticides .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituent positions and functional groups, significantly altering their physicochemical and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Mass (g/mol) Key Features Reference
Target Compound 2-Cl-Benzyl (3), 3,4-F₂-Benzyl (6) C₁₈H₁₂ClF₂N₅O 387.774 Ortho-Cl, vicinal di-F substituents -
3-(2-Cl-Benzyl)-6-(2,4-F₂-Benzyl) Analog 2-Cl-Benzyl (3), 2,4-F₂-Benzyl (6) C₁₈H₁₂ClF₂N₅O 387.774 Meta-F spacing; similar mass [1]
3-(4-Cl-Benzyl) Derivative 4-Cl-Benzyl (3) C₁₂H₉ClN₄O 260.68 Para-Cl substituent; smaller core [6]
5-Amino-6-(3-Cl-Benzyl) Analog 3-Cl-Benzyl (6), amino (5) C₁₄H₁₂ClN₅O 309.73 Amino group enhances polarity [2]
3-(4-F-Benzyl)-6-Piperazinyl Derivative 4-F-Benzyl (3), piperazinyl (6) C₂₄H₂₃FN₆O₂ 462.48 Piperazine introduces basicity [3]
Hydroxyphenyl Derivative 2-Hydroxyphenyl (3), methyl (7) C₁₈H₁₄N₄O₂ 318.33 Hydroxyl group improves solubility [4]
Key Observations:
  • Chlorine Placement : The ortho-chlorobenzyl substituent in the target compound may induce steric hindrance, whereas the para-chlorobenzyl analog offers a linear geometry conducive to planar interactions.

Pharmacological Activity

Triazolopyrimidinones exhibit diverse biological activities, with substituents critically modulating efficacy:

Anticancer Activity:
  • Compounds 2, 3, 9, and 10 from demonstrated IC₅₀ values comparable to doxorubicin in MCF-7 (breast) and A549 (lung) cancer cells. These derivatives featured glycosidic and acyclic sugar moieties, suggesting enhanced cellular uptake .
  • The hydroxyphenyl derivative () showed moderate activity, attributed to hydrogen-bonding interactions via the hydroxyl group .
Structural-Activity Relationships (SAR):
  • Halogenated Benzyl Groups : Fluorine and chlorine atoms enhance lipophilicity and membrane permeability. The 3,4-difluorobenzyl group in the target compound may optimize π-π stacking in hydrophobic binding pockets.
  • Rigid Core: Coplanarity of the triazolopyrimidinone ring (observed in ) facilitates stacking interactions with DNA or enzyme active sites .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.